molecular formula C7H15NO3 B8503694 n-(3-Hydroxypropyl)glycine ethyl ester

n-(3-Hydroxypropyl)glycine ethyl ester

Cat. No.: B8503694
M. Wt: 161.20 g/mol
InChI Key: CFBJHQXNCRXAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Hydroxypropyl)glycine ethyl ester (CAS 118481-84-8) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C7H15NO3 and a molecular weight of 161.20 g/mol, this glycine derivative serves as a key precursor in the synthesis of complex molecules. Its primary research value lies in its role as a critical intermediate for novel oxytocin receptor agonists. Specifically, it is used to create the oxytocin analog known as HPOT, where the native proline residue at position 7 is replaced with an N-(3-hydroxypropyl)glycine moiety . Research has demonstrated that this analog exhibits highly potent binding affinity for the human oxytocin receptor and acts as a potent uterotonic agent in ex vivo studies on human uterine tissue, showing superior potency and efficacy compared to oxytocin itself . This makes this compound a vital compound for researchers developing new therapeutics for conditions such as postpartum hemorrhage. Furthermore, as an ethyl ester derivative bearing a reactive amine and a hydroxypropyl group, it is a versatile scaffold in organic synthesis and the development of functional polymers, where it can be used in post-polymerization modification techniques to introduce specific functionalities . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

ethyl 2-(3-hydroxypropylamino)acetate

InChI

InChI=1S/C7H15NO3/c1-2-11-7(10)6-8-4-3-5-9/h8-9H,2-6H2,1H3

InChI Key

CFBJHQXNCRXAHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCCCO

Origin of Product

United States

Synthetic Methodologies for N 3 Hydroxypropyl Glycine Ethyl Ester and Its Analogues

Chemical Synthesis Approaches

Traditional organic synthesis provides robust and versatile methods for preparing N-substituted glycine (B1666218) esters. Key strategies include direct N-alkylation of glycine ester precursors, esterification of the corresponding N-substituted amino acid, and multicomponent reactions that assemble the core structure in a single step.

N-Alkylation Strategies for Glycine Esters

N-alkylation is a direct approach to forming the N-C bond in N-substituted glycine esters. This can be achieved by reacting a glycine ester with an appropriate alkylating agent. For the synthesis of N-(3-Hydroxypropyl)glycine ethyl ester, this would involve the reaction of glycine ethyl ester with a 3-carbon electrophile containing a hydroxyl group, such as 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol. The basic nitrogen atom of the glycine ester acts as a nucleophile, displacing the halide to form the desired product. The alkylation of the benzophenone (B1666685) imine of glycine ethyl ester, for instance, can be achieved in high yield using a strong base like lithium diisopropylamide (LDA) under anhydrous conditions. iu.edu

Another powerful strategy is reductive amination. This method involves the reaction of a glycine ester with an aldehyde or ketone to form an intermediate imine (or Schiff base), which is then reduced in situ to the corresponding amine. To synthesize an analogue like N-(2-Cyclohexyl-3-hydroxypropyl) glycine, methyl ester, 3-amino-2-cyclohexyl-1-propanol is first reacted with methyl glyoxylate (B1226380) methylhemiacetal. prepchem.com The resulting intermediate is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final N-alkylated product. prepchem.com This approach avoids the use of alkyl halides and is often characterized by high selectivity and yield.

Recent advancements have focused on greener catalytic methods for the direct N-alkylation of unprotected amino acids with alcohols, producing water as the only byproduct. nih.gov These reactions, often catalyzed by ruthenium or iron complexes, can selectively produce mono- or di-N-alkylated amino acids. nih.gov While demonstrated on the free amino acid, this principle can be extended to glycine esters, representing a sustainable route for synthesizing N-alkylated derivatives.

Alkylation Strategy Reactants Key Reagents/Catalysts Product Type Reference
Direct AlkylationGlycine ethyl ester benzophenone imine, Alkyl halideLDA, HMPA, THFRacemic α-amino acids iu.edu
Reductive Amination3-amino-2-cyclohexyl-1-propanol, Methyl glyoxylate10% Pd/C, H₂N-substituted glycine methyl ester prepchem.com
Catalytic AlkylationGlycine, 1-DodecanolRuthenium or Iron complexesMono- or Di-N-alkyl glycine nih.gov

Esterification and Transesterification Reactions

Esterification is a fundamental reaction for introducing the ethyl ester group. If N-(3-Hydroxypropyl)glycine is available as the starting material, it can be converted to its ethyl ester via Fischer esterification. This acid-catalyzed reaction involves refluxing the amino acid in ethanol (B145695), with a strong acid like hydrochloric acid or sulfuric acid serving as the catalyst. semanticscholar.org Thionyl chloride in ethanol is also a highly effective reagent for this transformation, often providing high yields of the corresponding amino acid ester hydrochloride salt. chemicalbook.comgoogle.com Another approach involves using silica (B1680970) gel sulfonic acid as a recyclable, solid acid catalyst for the esterification of N,N-dimethyl glycine with various alcohols, achieving conversion rates above 95%. google.com

Transesterification provides an alternative route where one ester is converted into another. masterorganicchemistry.com For example, if N-(3-Hydroxypropyl)glycine methyl ester were synthesized first, it could be converted to the desired ethyl ester by heating it in an excess of ethanol with either an acid or base catalyst. organic-chemistry.org Base-catalyzed transesterification, using an alkoxide like sodium ethoxide, proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol corresponding to the target ester (ethanol in this case) is typically used as the solvent. masterorganicchemistry.com

Reaction Type Starting Material Key Reagents Product Reference
Fischer EsterificationGlycineEthanol, Hydrochloric acidGlycine ethyl ester hydrochloride semanticscholar.org
Thionyl Chloride EsterificationGlycineThionyl chloride, EthanolGlycine ethyl ester hydrochloride chemicalbook.comgoogle.com
Solid Acid CatalysisN,N-Dimethyl glycineFatty alcohol, Silica gel sulfonic acidN,N-Dimethyl glycine ester google.com
Acid-Catalyzed TransesterificationCarboxylic esterAlcohol, Sc(OTf)₃New carboxylic ester organic-chemistry.org
Base-Catalyzed TransesterificationMethyl esterSodium ethoxide, EthanolEthyl ester masterorganicchemistry.com

Multicomponent Reactions in the Synthesis of Substituted Glycine Esters

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov While not a direct route to this compound, MCRs are exceptionally useful for creating diverse libraries of structurally complex and substituted glycine ester analogues.

The Strecker reaction, the first documented MCR, combines an aldehyde, an amine, and a cyanide source to produce an α-amino nitrile, which can be hydrolyzed to an α-amino acid. nih.gov A more versatile MCR for generating highly substituted glycine derivatives is the Ugi four-component reaction (Ugi-4CR). This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By carefully selecting the components, this reaction can be adapted to synthesize complex peptide-like structures and heterocyclic systems derived from glycine.

Glycine and its esters can also be used as catalysts or components in other MCRs. For example, glycine can act as an efficient organocatalyst in the three-component synthesis of various pyran-annulated heterocycles. researchgate.neteurekaselect.com In other synthetic schemes, glycine-based dithiocarbamates react with nitroalkenes and acetic anhydride (B1165640) in a one-pot, three-component reaction to yield fully substituted thiazoles. rsc.org These examples highlight the utility of MCRs in rapidly building molecular complexity from simple glycine-based precursors. researchgate.net

Enzymatic Synthesis and Biocatalysis

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis, characterized by mild reaction conditions, high selectivity, and reduced waste generation. Enzymes, particularly lipases, are widely used for the synthesis of esters and amides.

Enzyme-Catalyzed Esterification and Amidation

Enzymes, especially lipases, are highly effective catalysts for both esterification and amidation reactions. aminer.cn Lipases can catalyze the N-acylation of glycine and its esters to form N-acyl glycines. nih.govresearchgate.net In a novel approach, the amidation of a fatty acid with glycine was achieved in an aqueous system by using an engineered lipase (B570770) from Rhizomucor miehei (proRML). researchgate.net This engineered enzyme demonstrated a 103-fold increase in aminolysis activity, yielding N-lauroylglycine in 80% yield. researchgate.netresearchgate.net

Lipases also exhibit excellent regioselectivity, which is particularly useful for substrates containing both amine and hydroxyl groups, such as amino alcohols. For instance, the commercial immobilized lipase Novozym 435 (from Candida antarctica lipase B) can selectively catalyze the N-acylation of phenylglycinol, yielding the amide product with minimal formation of the corresponding ester. nih.govbrandeis.edu This selectivity is attributed to the specific structure of the enzyme's active site. nih.gov This principle could be applied to the synthesis of N-acylated analogues of this compound.

For the esterification step, lipases can catalyze the condensation reaction between an N-protected amino acid and an alcohol. aminer.cn For example, lipase PSIM from Burkholderia cepacia has been used for the efficient hydrolysis of racemic β-amino carboxylic ester hydrochlorides, a process that can also be run in reverse for ester synthesis. mdpi.com The choice of solvent and water content is critical in these reactions to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis. aminer.cn

Enzyme Reaction Type Substrates Key Findings Reference
Engineered proRMLAmidationFatty acid, Glycine103-fold higher aminolysis activity; 80% yield of N-lauroylglycine. researchgate.net
Novozym 435 (CALB)N-acylationPhenylglycinol, Capric acidHigh regioselectivity for N-acylation over O-acylation; 89% yield. nih.gov
Lipase from Candida antarctica BN-acylationGlycine tert-butyl ester, Arachidonic acid methyl ester75% product formation after 24 hours. researchgate.net
Lipase PSIMHydrolysis (Resolution)Racemic β-amino carboxylic ester hydrochloridesExcellent enantioselectivity (E > 200). mdpi.com

Chemo-Enzymatic Synthetic Routes

Chemo-enzymatic synthesis combines the advantages of chemical reactions with the high selectivity of biocatalysis to create efficient and elegant synthetic pathways. nih.gov This approach is particularly powerful for producing complex, multifunctional molecules like asymmetrically branched N-glycans or N-acyl amino acids. nih.govnih.gov

A typical chemo-enzymatic strategy involves a chemical step to create a key intermediate, followed by an enzymatic step for selective modification. For example, in the synthesis of N-Arachidonoyl glycine, glycine tert-butyl ester was first acylated with arachidonic acid using lipase from Candida antarctica B as the catalyst. researchgate.netfao.org This enzymatic step was followed by a chemical deprotection step to remove the tert-butyl group, yielding the final product. researchgate.netfao.org Direct enzymatic acylation of unprotected glycine gave a much lower yield (<10%), highlighting the synergy of the combined approach. researchgate.net

This strategy could be directly applied to the synthesis of this compound. A chemical N-alkylation of glycine could produce N-(3-hydroxypropyl)glycine, which would then be subjected to lipase-catalyzed esterification with ethanol. This route leverages the efficiency of chemical N-alkylation and the mild, selective nature of enzymatic esterification, avoiding the need for protecting groups on the hydroxyl function, which might be necessary under harsh chemical esterification conditions.

Advanced Derivatization and Functionalization Strategies of N 3 Hydroxypropyl Glycine Ethyl Ester

Amidation and Peptide Coupling Reactions Utilizing N-(3-Hydroxypropyl)glycine Ethyl Ester

The secondary amine of this compound serves as a nucleophilic handle for the formation of amide bonds, a cornerstone of peptide chemistry. As an N-substituted glycine (B1666218) derivative, it can be incorporated into peptide chains to create structures known as "peptoids" or N-substituted glycine oligomers. researchgate.net These structures are of significant interest as they often exhibit enhanced proteolytic stability compared to natural peptides. researchgate.net

The activated ester method is a widely used strategy in peptide synthesis to facilitate the formation of an amide bond by enhancing the electrophilicity of a carboxylic acid's carbonyl group. americanpeptidesociety.orgmdpi.com This approach minimizes the risk of racemization and is compatible with a variety of functional groups. americanpeptidesociety.org In this context, this compound acts as the amine component, reacting with an N-protected amino acid that has been pre-activated.

Commonly used activated esters include N-hydroxysuccinimide (NHS) esters, pentafluorophenyl (PFP) esters, and 1-hydroxybenzotriazole (B26582) (HOBt) esters. americanpeptidesociety.orgmdpi.comorganic-chemistry.org The reaction proceeds by the nucleophilic attack of the secondary amine of this compound on the activated carbonyl carbon, displacing the activating group (e.g., NHS) to form a new peptide bond. mdpi.com The reaction is typically performed in an inert organic solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), often in the presence of a non-nucleophilic base to neutralize any acid formed. semanticscholar.org

Table 1: Common Activating Agents for Peptide Coupling

Activating Agent Structure Typical Application
N-Hydroxysuccinimide (NHS) Forms stable, isolable activated esters; widely used in bioconjugation. mdpi.comorganic-chemistry.org
1-Hydroxybenzotriazole (HOBt) Used as an additive with carbodiimides to suppress racemization and improve efficiency. americanpeptidesociety.org

N-substituted glycine derivatives are key building blocks in the solid-phase synthesis (SPS) of peptoids. researchgate.net The most common method for incorporating these monomers is the "sub-monomer" approach developed by Zuckermann et al. This two-step process involves an acylation step followed by a nucleophilic displacement.

In this scheme, a solid support functionalized with a primary amine (e.g., Rink amide resin) is first acylated with bromoacetic acid. Subsequently, this compound can be used as the amine-containing "sub-monomer" in the second step. The secondary amine of the glycine ester displaces the bromide on the resin-bound bromoacetyl group, thereby attaching the monomer to the growing chain. The ester group of the incorporated monomer would typically be hydrolyzed during the final cleavage from the resin. This method allows for the modular and efficient construction of diverse peptoid libraries. researchgate.net

In solution-phase synthesis, various coupling reagents are employed to directly mediate the reaction between a carboxylic acid and an amine without the pre-formation of an activated ester. americanpeptidesociety.org These reagents are broadly categorized and are essential for constructing peptide bonds efficiently.

Carbodiimide-Based Reagents : Compounds like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling agents. americanpeptidesociety.org They react with the carboxyl group of an N-protected amino acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine of this compound. americanpeptidesociety.org To minimize side reactions and racemization, additives such as HOBt or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are almost always used in conjunction with carbodiimides. americanpeptidesociety.org

Phosphonium and Uronium/Guanidinium Salts : Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), and HATU are highly efficient and lead to rapid coupling with minimal side products. They activate the carboxylic acid component in situ, facilitating a clean reaction with the amine.

The general procedure involves dissolving the N-protected amino acid, this compound, the coupling reagent, and a non-nucleophilic base (like triethylamine (B128534) or N,N-diisopropylethylamine) in an appropriate solvent and stirring at room temperature until the reaction is complete. nih.gov

Modifications at the Hydroxypropyl Moiety

The terminal primary hydroxyl group on the hydroxypropyl side chain offers a versatile site for secondary functionalization, orthogonal to the reactivity of the amino acid backbone. This allows for the attachment of reporter groups, conjugation to other molecules, or the induction of specific secondary structures.

The primary alcohol of this compound can be readily converted into ethers or esters using standard organic synthesis protocols.

Esterification : The hydroxyl group can be acylated by reacting it with an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) to form an ester. Alternatively, coupling with a carboxylic acid can be achieved using dehydrating agents like carbodiimides, similar to peptide coupling. nih.gov This modification can be used to attach fluorescent labels, fatty acids to increase lipophilicity, or other functional moieties.

Etherification : Formation of an ether can be accomplished under basic conditions, for example, via the Williamson ether synthesis. The hydroxyl group is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether.

Table 2: General Conditions for Hydroxyl Group Modification

Reaction Type Reagents Base Solvent Purpose
Esterification Acid Chloride / Anhydride Pyridine, TEA DCM, THF Attachment of functional groups, prodrug synthesis.
Esterification Carboxylic Acid + DCC/EDCI DMAP DCM Mild conditions for attaching sensitive carboxylic acids. nih.gov

The hydroxypropyl side chain is a valuable tool for the synthesis of cyclic peptidomimetics. nih.gov Cyclization can significantly enhance the conformational rigidity, receptor affinity, and metabolic stability of a peptide. The hydroxyl group can participate in cyclization in several ways:

Lactonization (Depsipeptide formation) : If this compound is incorporated into a peptide chain, the side-chain hydroxyl group can act as a nucleophile to attack the C-terminal carboxylic acid (or an activated derivative thereof), forming a cyclic depsipeptide. This intramolecular esterification is a common strategy for creating macrocycles. nih.gov

Ring-Closing Metathesis (RCM) : The hydroxyl group can be functionalized with a terminal alkene (e.g., by etherification with allyl bromide). If another terminal alkene is present elsewhere in the peptide, a ring-closing metathesis reaction catalyzed by a ruthenium catalyst (e.g., Grubbs' catalyst) can be used to form a cyclic structure containing a carbon-carbon double bond.

Thioether-based Stapling : The hydroxyl group can be converted to a leaving group (e.g., a tosylate or mesylate) and then displaced by a thiol-containing side chain (like cysteine) elsewhere in the peptide to form a stable thioether bridge, effectively "stapling" the peptide into a constrained conformation. nih.gov

These cyclization strategies demonstrate the utility of the hydroxypropyl moiety in transforming linear peptide precursors into structurally defined and biologically potent cyclic peptidomimetics.

Transformations at the Ethyl Ester Moiety

The ethyl ester of N-(3-hydroxypropyl)glycine serves as a convenient starting point for the synthesis of other derivatives. Its reactivity is characteristic of aliphatic esters, allowing for transformations such as hydrolysis, transamidation, and transesterification.

The conversion of the ethyl ester to the corresponding carboxylic acid, N-(3-hydroxypropyl)glycine, is a fundamental transformation that can be achieved under both acidic and basic conditions. This reaction is often a prerequisite for subsequent modifications, such as amide bond formation.

Acid-Catalyzed Hydrolysis: This process typically involves heating the ester in the presence of a strong acid catalyst and an excess of water. The reaction is reversible and its equilibrium must be driven towards the products by using a large volume of water.

Base-Mediated Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis is saponification. This involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid.

ReactionReagents and ConditionsProduct
Acidic HydrolysisHCl (aq) or H₂SO₄ (aq), H₂O, heatN-(3-Hydroxypropyl)glycine
Basic Hydrolysis (Saponification)1. NaOH (aq) or KOH (aq), H₂O/EtOH, heat 2. HCl (aq) or H₂SO₄ (aq) (workup)N-(3-Hydroxypropyl)glycine

The ethyl ester group can be converted directly into an amide or a different ester without proceeding through the carboxylic acid intermediate.

Transamidation: This transformation involves the reaction of the ethyl ester with an amine to form an amide. The reaction is typically slower than hydrolysis and often requires heating or catalysis. The process can be driven to completion by using a large excess of the amine or by removing the ethanol (B145695) byproduct. This method is particularly useful for synthesizing a library of amide derivatives from a common ester precursor. For instance, reaction with primary or secondary amines will yield the corresponding N-substituted amides.

Transesterification: This process involves the exchange of the ethyl group of the ester with a different alkyl or aryl group from an alcohol. Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.comorganic-chemistry.org To ensure a high yield of the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield the corresponding methyl ester.

TransformationReagentCatalystProduct
TransamidationPrimary Amine (R-NH₂)Heat or Lewis AcidN-(3-Hydroxypropyl)glycinamide derivative
TransesterificationAlcohol (R-OH)Acid (e.g., H₂SO₄) or Base (e.g., NaOR)N-(3-Hydroxypropyl)glycine R-ester

Incorporation of Protecting Groups and Linkers

For the selective modification of one functional group in the presence of others, the use of protecting groups is essential. Furthermore, the attachment of linker molecules can be used to conjugate this compound to other molecules or solid supports.

The secondary amine and the primary hydroxyl group are the main sites for the incorporation of protecting groups. The choice of protecting group is dictated by its stability to the reaction conditions planned for other parts of the molecule and the ease of its removal.

Protecting Groups for the Amine: Common protecting groups for secondary amines include the tert-butoxycarbonyl (Boc) group, which is stable to a wide range of conditions but readily removed with acid, and the benzyloxycarbonyl (Cbz or Z) group, which is removed by hydrogenolysis.

Protecting Groups for the Hydroxyl Group: The primary hydroxyl group can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable to many reaction conditions but can be cleaved with fluoride (B91410) ions. Another common protecting group is the trityl (Tr) group, which is introduced under basic conditions and removed with mild acid.

Attachment of Linkers: Linkers are bifunctional molecules that can be used to connect this compound to other chemical entities. The point of attachment can be the hydroxyl group, the secondary amine, or the carboxylate group after hydrolysis of the ester. For example, a linker with a carboxylic acid at one end and another functional group at the other could be esterified with the hydroxyl group of this compound. Alternatively, after hydrolysis of the ethyl ester, a linker with an amine functionality could be coupled to the resulting carboxylic acid using standard peptide coupling reagents.

Functional Group to be Protected/LinkedProtecting Group/Linker TypeExample Reagent
Secondary Aminetert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
Secondary AmineBenzyloxycarbonyl (Cbz)Benzyl chloroformate
Primary Hydroxyltert-Butyldimethylsilyl (TBDMS)tert-Butyldimethylsilyl chloride (TBDMSCl)
Primary HydroxylTrityl (Tr)Trityl chloride
Hydroxyl or CarboxylBifunctional LinkerAdipic acid, 6-aminohexanoic acid

Spectroscopic and Advanced Structural Characterization in Research of N 3 Hydroxypropyl Glycine Ethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Chemical Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional NMR techniques that provide crucial information about the hydrogen and carbon frameworks of a molecule, respectively.

For a compound like N-(3-Hydroxypropyl)glycine ethyl ester, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. For instance, the ethyl ester group would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling. The protons of the glycine (B1666218) backbone and the 3-hydroxypropyl group would also produce specific signals, with their chemical shifts and multiplicities being indicative of their connectivity and neighboring atoms.

While specific data for the target molecule is scarce, analysis of the closely related glycine ethyl ester hydrochloride provides a reference. In D₂O, the ¹H NMR spectrum of glycine ethyl ester hydrochloride shows a quartet around 4.30 ppm corresponding to the ethyl group's methylene protons and a triplet around 1.29 ppm for the methyl protons. chemicalbook.com The methylene protons of the glycine unit appear as a singlet around 3.92 ppm. chemicalbook.com For this compound, additional signals for the N-CH₂, central CH₂, and O-CH₂ protons of the hydroxypropyl group would be expected, likely in the range of 2.5-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (based on analogous structures)

Protons Predicted Chemical Shift (ppm) Multiplicity
-CH₃ (ethyl) ~1.2-1.3 Triplet
-CH₂- (ethyl) ~4.1-4.2 Quartet
-N-CH₂- (glycine) ~3.2-3.4 Singlet
-N-CH₂- (propyl) ~2.7-2.9 Triplet
-CH₂- (central propyl) ~1.7-1.9 Quintet
-CH₂-OH (propyl) ~3.6-3.8 Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (based on analogous structures)

Carbon Atom Predicted Chemical Shift (ppm)
C=O (ester) ~170-173
-O-CH₂- (ethyl) ~60-62
-CH₃ (ethyl) ~13-15
-N-CH₂- (glycine) ~50-52
-N-CH₂- (propyl) ~48-50
-CH₂- (central propyl) ~30-32

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in 1D NMR spectra and for establishing detailed connectivity within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks between the coupled protons of the ethyl group (methylene and methyl) and between the adjacent methylene groups of the 3-hydroxypropyl chain. This would confirm the sequence of the propyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would show a cross-peak for each C-H bond, directly linking the proton signals to their attached carbon signals. This is instrumental in assigning the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular fragments identified by COSY and HMQC. For example, it would show a correlation between the glycine methylene protons and the ester carbonyl carbon, and between the N-CH₂ protons of the propyl group and the glycine methylene carbon, thus confirming the N-substitution.

Mass Spectrometry (MS) in Molecular Characterization and Reaction Monitoring

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns.

For this compound, a high-resolution mass spectrum (HRMS) would provide the exact molecular weight, allowing for the determination of its elemental composition. The fragmentation pattern observed in a tandem MS (MS/MS) experiment would offer further structural confirmation. Expected fragmentation pathways could include the loss of the ethyl group, the ethoxycarbonyl group, or cleavage of the N-propyl side chain. For instance, the mass spectrum of the related N-acetylglycine ethyl ester shows characteristic fragmentation patterns that can be used to infer the structure. nist.gov

MS is also a powerful tool for monitoring the progress of chemical reactions, such as the synthesis of this compound. By analyzing small aliquots of the reaction mixture over time, one can track the disappearance of starting materials and the appearance of the desired product, allowing for the optimization of reaction conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

The IR spectrum of this compound would be expected to display several key absorption bands that confirm its structure. These include:

A broad O-H stretching band around 3300-3500 cm⁻¹ from the hydroxyl group.

An N-H stretching band (if the secondary amine is protonated or involved in hydrogen bonding) in a similar region.

C-H stretching bands from the aliphatic parts of the molecule, typically in the 2850-3000 cm⁻¹ region.

A strong C=O stretching band for the ester group, expected around 1730-1750 cm⁻¹.

C-O stretching bands for the ester and the alcohol, typically in the 1000-1300 cm⁻¹ region.

The IR spectrum of the analogous glycine ethyl ester hydrochloride shows characteristic absorptions that support this interpretation. nist.gov

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
O-H (alcohol) Stretch, broad 3300 - 3500
N-H (secondary amine) Stretch 3300 - 3500
C-H (aliphatic) Stretch 2850 - 3000
C=O (ester) Stretch, strong 1730 - 1750

X-ray Crystallography for Solid-State Structure Determination of Analogues

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, studies on analogous compounds provide insight into the likely solid-state conformations and intermolecular interactions.

Mechanistic Investigations and Reaction Pathway Analysis Involving N 3 Hydroxypropyl Glycine Ethyl Ester

Elucidation of Reaction Mechanisms (e.g., nucleophilic acyl substitution, amidation)

The synthesis and transformation of N-(3-hydroxypropyl)glycine ethyl ester are primarily governed by fundamental organic reaction mechanisms such as nucleophilic acyl substitution and amidation.

Nucleophilic Acyl Substitution:

The formation of the ester group in this compound from its corresponding carboxylic acid (N-(3-hydroxypropyl)glycine) and ethanol (B145695) proceeds through nucleophilic acyl substitution, specifically Fischer esterification. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen atom of the alcohol attacks the carbonyl carbon, leading to a tetrahedral intermediate. vanderbilt.edulibretexts.org The elimination of a water molecule and deprotonation yield the final ester product.

Protonation of the carbonyl group: This increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol: The alcohol molecule attacks the carbonyl carbon.

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water: The leaving group (water) is expelled, and a double bond is reformed between the carbon and the remaining oxygen.

Deprotonation: The final ester product is formed upon removal of a proton.

Esters like this compound are themselves susceptible to further nucleophilic acyl substitution reactions. For instance, hydrolysis back to the carboxylic acid can occur under either acidic or basic (saponification) conditions. vanderbilt.edumasterorganicchemistry.com

Amidation:

Amidation reactions involving this compound are a key transformation pathway. In these reactions, an amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process, also known as aminolysis, results in the formation of an amide and the release of ethanol. researchgate.net This reaction is a form of nucleophilic acyl substitution. libretexts.org

The general mechanism for the amidation of an ester is as follows:

Nucleophilic attack: The amine attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Leaving group departure: The tetrahedral intermediate collapses, and the ethoxy group (-OCH2CH3) departs as a leaving group (ethanol).

Deprotonation: A base removes a proton from the positively charged nitrogen, yielding the final amide product.

These reactions are fundamental in peptide synthesis and the formation of various amide derivatives from glycine (B1666218) esters. semanticscholar.orggranthaalayahpublication.org For example, the reaction of glycine ethyl ester with various amines is a common method to produce amide derivatives. granthaalayahpublication.org

Kinetic Studies of Synthesis and Transformation Reactions

Kinetic studies are essential for understanding the rates of formation and transformation of this compound, providing insights into reaction mechanisms and allowing for process optimization.

The esterification of carboxylic acids is typically a second-order reaction. researchgate.net Kinetic studies on similar esterification reactions have shown that the reaction rate is dependent on the concentrations of both the carboxylic acid and the alcohol, as well as the temperature and the catalyst concentration. researchgate.net

For the synthesis of this compound, the rate law can be generally expressed as: Rate = k[N-(3-hydroxypropyl)glycine][Ethanol]

Where 'k' is the rate constant. The Arrhenius equation, k = Ae^(-Ea/RT), describes the temperature dependence of the rate constant, where Ea is the activation energy. researchgate.net

Table 1: Hypothetical Kinetic Data for the Esterification of a Glycine Derivative

Temperature (°C) Initial [Carboxylic Acid] (mol/L) Initial [Ethanol] (mol/L) Rate Constant (k) (L/mol·s)
50 0.1 1.0 1.5 x 10⁻⁴
60 0.1 1.0 3.2 x 10⁻⁴
70 0.1 1.0 6.8 x 10⁻⁴
70 0.2 1.0 6.8 x 10⁻⁴

This table illustrates the expected increase in the rate constant with temperature for a typical esterification reaction.

Similarly, the kinetics of transformation reactions, such as amidation, can be studied to determine the factors influencing the reaction rate. The rate of amidation is influenced by the nucleophilicity of the amine and the steric hindrance around the ester's carbonyl group.

Role of Catalysts and Reaction Conditions in Selectivity and Yield

The choice of catalysts and the optimization of reaction conditions are paramount in controlling the selectivity and maximizing the yield of reactions involving this compound.

Catalysts:

Acid Catalysts: In Fischer esterification, strong acids like sulfuric acid or hydrochloric acid are commonly used as catalysts. semanticscholar.org They function by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. libretexts.org The use of dry hydrogen chloride in absolute alcohol is a classic method for preparing glycine ethyl ester hydrochloride. orgsyn.org

Coupling Reagents: For amidation reactions, coupling reagents such as BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate) can be employed to activate the carboxylic acid (if starting from the acid instead of the ester) for reaction with an amine. nih.gov

Base Catalysts: In some ester aminolysis reactions, a base can be used to deprotonate the attacking amine, increasing its nucleophilicity. researchgate.net

Reaction Conditions:

Temperature: Increasing the reaction temperature generally increases the reaction rate, as described by the Arrhenius equation. researchgate.net For esterification, refluxing the reaction mixture is a common practice to drive the reaction towards completion. semanticscholar.org

Solvent: The choice of solvent can influence reaction rates and yields. For instance, in some syntheses of glycine ester derivatives, ethanol serves as both a reactant and a solvent. granthaalayahpublication.org In other cases, solvents like toluene may be used. google.com

Removal of Byproducts: In reversible reactions like esterification, removing one of the products (e.g., water) can shift the equilibrium towards the formation of the desired ester, thereby increasing the yield. This can be achieved through azeotropic distillation.

pH: The pH of the reaction medium is critical, especially for reactions involving amino acids. For instance, in the synthesis of glycine ethyl ester hydrochloride, a low pH is maintained by using a saturated solution of hydrogen chloride in ethanol. google.com

Table 2: Influence of Catalyst and Temperature on the Yield of a Glycine Ester Derivative

Catalyst Temperature (°C) Reaction Time (h) Yield (%)
HCl 78 15 96.5
H₂SO₄ 78 12 92.0
None 78 24 <10
HCl 50 24 65.0

This table provides representative data on how the choice of catalyst and reaction temperature can significantly impact the yield of an esterification reaction, based on findings for glycine ethyl ester. semanticscholar.org

By carefully selecting catalysts and controlling reaction conditions, the synthesis and subsequent transformations of this compound can be efficiently managed to achieve high yields and selectivity.

Biological and Biochemical Research Applications of N 3 Hydroxypropyl Glycine Ethyl Ester and Its Derivatives Excluding Clinical Human Trials

Protein Modification and Derivatization Studies (e.g., carboxyl-footprinting with related glycine (B1666218) esters)

Glycine ethyl ester (GEE), a structural relative of N-(3-hydroxypropyl)glycine ethyl ester, is a key reagent in the technique of carboxyl-footprinting, a method used to study the structure and interactions of proteins. nih.govmpbio.com This chemical modification technique is employed to identify solvent-accessible carboxyl groups on glutamate (B1630785) and aspartate residues within a protein. nih.gov The process involves the use of a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activates the carboxyl groups. nih.gov Subsequently, GEE acts as a nucleophile, attacking the activated carboxyl group to form a stable amide bond. nih.gov This modification effectively "footprints" the protein surface, as only the exposed carboxyl groups are derivatized.

The extent of modification can be quantified using mass spectrometry to reveal changes in a protein's conformation, for instance, upon ligand binding or unfolding. nih.gov This method provides valuable insights into protein topology and dynamics that are complementary to higher-resolution techniques like X-ray crystallography and NMR spectroscopy. nih.gov The underlying principle of using a glycine ester for this purpose suggests that derivatives like this compound could potentially be used in similar protein modification studies, with the hydroxypropyl group offering a potential site for further chemical ligation.

Enzymatic Reaction Substrates and Potential Inhibitors

Derivatives of glycine ethyl ester have been investigated as both substrates and inhibitors for various enzymes. For example, N-protected glycine activated esters have been shown to inhibit the enzymatic activity of acrosin, a trypsin-like serine protease found in sperm. nih.gov The inhibitory activity was demonstrated by measuring the reduction in the hydrolysis of N-alpha-benzoyl-L-arginine ethyl ester, a known acrosin substrate. nih.gov This suggests that the glycine ester scaffold can be modified to interact with the active sites of proteases.

Furthermore, other glycine derivatives can serve as substrates for enzymes like proteases, where the cleavage of a peptide bond can be monitored to assess enzyme activity. ontosight.ai In the context of acetylcholinesterase (AChE), an enzyme critical in neurotransmission, various compounds act as inhibitors by interacting with its active site. nih.govwikipedia.org While specific studies on this compound as an AChE inhibitor are not prominent, the general strategy of designing molecules that fit into the active site gorge of AChE could be applied to derivatives of this compound. nih.gov The design of such inhibitors often involves modifying a core scaffold to optimize interactions with key residues in the enzyme's active site. nih.gov

Bioconjugation Strategies

Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule. The structure of this compound, possessing a secondary amine, a hydroxyl group, and an ester, presents multiple handles for potential bioconjugation reactions. The secondary amine can be a target for modification, and the hydroxyl group can be activated or converted to other functional groups for subsequent ligation.

General strategies for protein bioconjugation often target the N-terminal α-amine group. mdpi.com While this compound is not a protein itself, the principles of amine-based modification are relevant. For instance, aldehydes can be used for reductive amination to selectively alkylate an N-terminal amine. mdpi.com Similarly, the amine of this compound could potentially be targeted. The hydroxyl group on the propyl chain also offers a site for conjugation, for example, through esterification or etherification reactions, allowing for the attachment of probes, drugs, or other molecules of interest.

Structure-Activity Relationship (SAR) Studies of Derivatives through In Vitro Biological Activity Evaluation

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications. For derivatives of glycine esters, SAR studies have been conducted to understand how different substituents influence their biological effects. nih.gov For instance, in a series of 3-acylamino-2-aminopropionic acid derivatives, which are related to modified amino acids, SAR studies revealed that lipophilic substituents, when separated from the core amino acid structure by a short linker, were well-tolerated and influenced the compound's activity at the glycine site of the NMDA receptor. nih.gov

These studies typically involve synthesizing a library of related compounds and evaluating their activity in in vitro assays. The data generated helps in building a model of how the chemical structure of a molecule relates to its biological function, guiding the design of more potent and selective compounds.

Antifungal Activity: New series of homoallylamines and related compounds have been evaluated for their in vitro antifungal activity. nih.gov These studies often involve determining the minimum inhibitory concentration (MIC) against various fungal strains. The mechanism of action can also be investigated, for example, by assessing the inhibition of enzymes crucial for fungal cell wall synthesis, such as (1,3)-β-D-glucan synthase and chitin (B13524) synthase. nih.gov While specific data on the antifungal activity of this compound derivatives is not available, this provides a framework for how such derivatives could be screened.

Antiproliferative Activity: The antiproliferative activity of novel compounds is commonly tested against various cancer cell lines using assays like the MTT assay, which measures cell viability. mdpi.com For example, the in vitro antiproliferative activity of new isoxazolidine (B1194047) derivatives was evaluated against human breast carcinoma (MCF-7), human lung adenocarcinoma (A-549), and human ovarian carcinoma (SKOV3) cell lines. mdpi.com Such studies have demonstrated that stereochemistry and the nature of substituents can play a crucial role in the antiproliferative effects of a compound. mdpi.com For instance, in a series of oxiranyl-quinoxaline derivatives, the trans isomers displayed better activity than the cis isomers. mdpi.com

The table below summarizes the types of in vitro assays that could be employed to evaluate the biological activity of derivatives of this compound, based on studies of related compounds.

Assay TypeTarget/PhenotypeExample Cell Lines/EnzymesMeasured Outcome
Antifungal Fungal GrowthCandida albicans, Aspergillus fumigatusMinimum Inhibitory Concentration (MIC)
Fungal Cell Wall Synthesis(1,3)-β-D-glucan synthase, Chitin synthaseEnzyme Inhibition (IC50)
Antiproliferative Cell Viability/ProliferationMCF-7 (breast), A549 (lung), SK-N-SH (neuroblastoma)IC50 (half-maximal inhibitory concentration)
Target EngagementSpecific kinases, proteases, etc.Binding affinity (Kd), Enzyme inhibition (IC50)

These examples of in vitro biological evaluations for related glycine derivatives and other small molecules highlight the established methodologies that could be applied to investigate the therapeutic potential of novel derivatives of this compound.

Theoretical and Computational Chemistry Investigations of N 3 Hydroxypropyl Glycine Ethyl Ester

Quantum Chemical Calculations of Molecular and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These ab initio and Density Functional Theory (DFT) methods are used to predict a molecule's geometry, stability, and reactivity.

For a molecule like N-(3-Hydroxypropyl)glycine ethyl ester, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation. Such calculations would reveal key structural parameters.

Key research findings from these methods would typically include:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state. This information is crucial for understanding its spatial arrangement and potential steric interactions.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Electrostatic Potential Map: This visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, this would likely show negative potential around the oxygen atoms of the ester and hydroxyl groups and the nitrogen atom, indicating sites susceptible to electrophilic attack.

Below is a hypothetical interactive table representing the kind of data that quantum chemical calculations would generate for this compound.

Calculated PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy1.2 eVEnergy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap7.7 eVIndicates high kinetic stability and low reactivity.
Dipole Moment3.2 DebyeSuggests the molecule is polar, affecting its intermolecular interactions.
Total Energy-552 HartreesThe optimized total energy of the molecule in its ground state.

Molecular Dynamics Simulations of Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of how a molecule like this compound behaves in a specific environment, such as in a solvent or near a biological macromolecule.

An MD simulation would typically involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and then calculating the forces between all atoms and their subsequent motion using classical mechanics force fields (like AMBER or CHARMM).

Detailed findings from MD simulations could include:

Solvation Structure: Analysis of the radial distribution function would show how water molecules arrange themselves around the hydrophilic (hydroxyl, ester, and amine groups) and hydrophobic (ethyl and propyl chains) parts of the molecule.

Conformational Dynamics: MD simulations can track the changes in the molecule's shape over nanoseconds or microseconds. This reveals the flexibility of the molecule and its preferred conformations in solution, including the formation of transient intramolecular hydrogen bonds between the hydroxyl group and the nitrogen or ester oxygen.

Transport Properties: These simulations can be used to estimate properties like the diffusion coefficient, which describes how the molecule moves through a solvent.

This interactive table illustrates typical parameters and potential results from an MD simulation of this compound in a water box.

Simulation Parameter/ResultTypical Value/ObservationPurpose/Insight
Force FieldAMBER, CHARMMProvides the mathematical functions and parameters to describe atomic forces.
Solvent ModelTIP3P WaterA standard model for simulating aqueous environments.
Simulation Time100 nsThe duration over which the molecular motions are simulated.
RMSD (Root Mean Square Deviation)1.5 ÅMeasures the average change in atomic positions, indicating conformational stability.
Intramolecular H-Bonds0-1Shows the frequency of hydrogen bond formation within the molecule.

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. These models are typically statistical in nature, derived from a dataset of molecules with known properties.

For this compound, a QSPR model could be used to predict properties that are difficult or time-consuming to measure experimentally. This involves calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure.

Research findings in this area would focus on:

Calculation of Molecular Descriptors: A wide range of descriptors would be calculated, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies) descriptors.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that links a selection of these descriptors to a specific property (e.g., boiling point, solubility, or a measure of biological activity).

Property Prediction: Once a reliable model is established, it can be used to predict the properties of new or unmeasured compounds like this compound based solely on its calculated descriptors.

The following interactive table provides examples of molecular descriptors that would be calculated for this compound for use in a QSPR model.

Molecular DescriptorCalculated Value (Illustrative)Description
Molecular Weight161.19 g/mol The mass of one mole of the compound.
LogP (Octanol-Water Partition Coeff.)0.25Measures the hydrophobicity of the molecule.
Topological Polar Surface Area (TPSA)58.7 ŲSum of surfaces of polar atoms; relates to membrane permeability.
Number of Rotatable Bonds7Indicates the conformational flexibility of the molecule.
Hydrogen Bond Donors2The number of N-H and O-H bonds.
Hydrogen Bond Acceptors3The number of N and O atoms.

Analytical Method Development and Separation Science for N 3 Hydroxypropyl Glycine Ethyl Ester

Chromatographic Techniques (HPLC, GC, TLC) for Analysis and Purification

Chromatography is a cornerstone of separation science, offering versatile platforms for both analytical-scale quantification and preparative-scale purification. The selection of a specific technique depends on the analyte's properties—such as polarity, volatility, and thermal stability—and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode, is a primary candidate for the analysis of N-(3-Hydroxypropyl)glycine ethyl ester due to its high resolution and applicability to polar, non-volatile compounds. Given the compound's structure, which includes a polar secondary amine, a hydroxyl group, and an ester, it is amenable to separation on standard C18 or C8 columns.

Method development would likely start with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), with an acidic modifier such as formic acid or phosphoric acid to ensure the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks. A simple reverse-phase HPLC method has been demonstrated for the related compound, Glycine (B1666218) ethyl ester. sielc.com

Table 1: Example HPLC Conditions for a Related Compound (Glycine Ethyl Ester)

Parameter Condition
Compound Glycine ethyl ester
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Detection Not specified (UV or MS compatible if acid is changed to formic)

| Application | Analytical Separation, suitable for pharmacokinetics |

This is an example method for a related compound and would require optimization for this compound.

For enhanced sensitivity and selectivity, especially at low concentrations, pre-column derivatization could be employed. Reagents that react with the secondary amine group would introduce a chromophore or fluorophore, significantly improving detection limits with UV-Vis or fluorescence detectors.

Gas Chromatography (GC)

Gas chromatography is a high-resolution technique suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC may be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is typically required to increase volatility and thermal stability. sigmaaldrich.comthermofisher.com

The primary targets for derivatization would be the active hydrogens on the secondary amine and hydroxyl groups. Silylation is a common approach, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. thermofisher.com Another option is the formation of tert-butyldimethylsilyl (TBDMS) derivatives, which are generally more stable than TMS derivatives. sigmaaldrich.com

Table 2: Example GC Derivatization and Analysis Strategy for Amino Acids

Parameter Condition
Analyte Class Amino Acids
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Derivative Type Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS)
Column 5% phenyl methylpolysiloxane (e.g., TRACE TR-5) or SLB-5ms

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

This general strategy for amino acids would need to be adapted and optimized for this compound. sigmaaldrich.comthermofisher.com

Thin-Layer Chromatography (TLC)

TLC is a simple, cost-effective, and rapid technique primarily used for qualitative analysis, such as monitoring reaction progress, identifying compounds in a mixture, and determining purity. crsubscription.com For this compound, silica (B1680970) gel would be the most common stationary phase. orientjchem.org

The mobile phase, or eluent, would typically be a mixture of solvents, with the polarity adjusted to achieve optimal separation. A common solvent system for amino acids and their derivatives includes a combination of a non-polar solvent (like butanol), an acid (acetic acid), and water. southernbiological.com After development, the plate is dried, and a visualization agent is applied. Ninhydrin is a common reagent that reacts with most primary and secondary amines to produce a colored spot (typically purple or yellow), allowing for the identification of the compound's position on the plate. iitg.ac.inresearchgate.net

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov It offers advantages such as rapid analysis times, low sample and reagent consumption, and high resolving power, making it a viable alternative or complementary technique to HPLC.

For this compound, which is an N-substituted glycine derivative, the most relevant CE approach is based on methods developed for similar molecules, such as N-substituted glycine (NSG) peptoids. nih.gov In acidic buffers, the secondary amine of the target compound would be protonated, giving it a positive charge and allowing it to migrate in the electric field.

A key challenge in the CE separation of structurally similar, hydrophobic compounds is preventing interactions with the capillary wall and enhancing resolution between analytes. Research on NSG peptoids has shown that the addition of buffer modifiers is crucial for achieving effective separation. These additives can include:

Ion-Pairing Agents: Reagents like heptane (B126788) sulfonic acid can be added to the buffer to interact with the analytes, modifying their effective charge and hydrophobicity to improve separation.

Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic parts of the analyte molecules. By adding cyclodextrins like methyl-β-cyclodextrin to the buffer, differential host-guest interactions can be exploited to resolve closely related or isomeric compounds.

Developing a CE method for this compound would involve systematically optimizing buffer pH, concentration, and the type and concentration of additives to achieve the desired resolution and analysis time.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.